molecular formula C12H12FNO B13211700 2-(3-Fluorophenyl)-4-methyl-3-oxopentanenitrile

2-(3-Fluorophenyl)-4-methyl-3-oxopentanenitrile

Cat. No.: B13211700
M. Wt: 205.23 g/mol
InChI Key: HKDWOJDHMAOQPG-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4-methyl-3-oxopentanenitrile is an organic compound that features a fluorinated aromatic ring, a nitrile group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-4-methyl-3-oxopentanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with a suitable nitrile compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4-methyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Fluorophenyl)-4-methyl-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and the nitrile group can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile
  • 2-(3-Bromophenyl)-4-methyl-3-oxopentanenitrile
  • 2-(3-Methylphenyl)-4-methyl-3-oxopentanenitrile

Uniqueness

2-(3-Fluorophenyl)-4-methyl-3-oxopentanenitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its analogs with different halogens or substituents. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methyl-3-oxopentanenitrile

InChI

InChI=1S/C12H12FNO/c1-8(2)12(15)11(7-14)9-4-3-5-10(13)6-9/h3-6,8,11H,1-2H3

InChI Key

HKDWOJDHMAOQPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC(=CC=C1)F

Origin of Product

United States

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